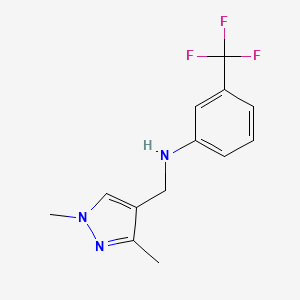

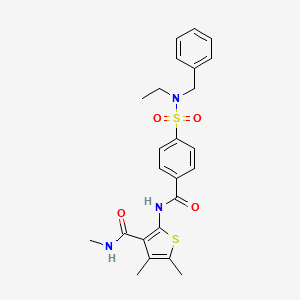

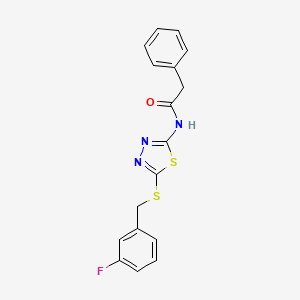

2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide is a useful research compound. Its molecular formula is C24H27N3O4S2 and its molecular weight is 485.62. The purity is usually 95%.

BenchChem offers high-quality 2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Heterocyclic Chemistry and Synthesis

Compounds with complex heterocyclic structures, similar to the one , are often subjects of synthetic chemistry research aiming to develop new methodologies or improve existing ones for the synthesis of heterocyclic compounds. For example, studies have focused on the synthesis of thiophene derivatives and their applications in medicinal chemistry and materials science. The intricate process of synthesizing these compounds involves various strategies to introduce or modify functional groups, enhancing their chemical and physical properties for specific applications (Ahmed, 2007).

Supramolecular Chemistry

The incorporation of benzamido and sulfamoyl groups into heterocyclic compounds has been explored for the development of supramolecular polymers. These studies focus on understanding how these functional groups influence the self-assembly and structural characteristics of supramolecular polymers. This research is crucial for designing materials with desired properties, such as conductivity, biocompatibility, or responsiveness to external stimuli (Jiménez et al., 2009).

Medicinal Chemistry and Drug Design

Sulfamoyl benzamides and related compounds are of significant interest in medicinal chemistry for their potential biological activities. Research in this area includes the synthesis and evaluation of these compounds as inhibitors of enzymes or receptors, exploring their therapeutic potential against various diseases. For example, aromatic sulfonamide inhibitors have been studied for their inhibitory activity against carbonic anhydrases, which are important targets for the treatment of conditions like glaucoma, epilepsy, and cancer (Supuran et al., 2013).

Material Science

The design and synthesis of compounds with specific functional groups are crucial for developing new materials with tailored properties. Research in this domain often focuses on creating polymers or small molecules that can be used in electronics, photonics, or as sensors. For instance, polyimides and polyamide-imides containing specific linkages derived from similar functional groups have been synthesized for their unique thermal and mechanical properties, making them suitable for high-performance materials applications (Idage et al., 1990).

Mécanisme D'action

Target of Action

The primary targets of the compound “2-{4-[benzyl(ethyl)sulfamoyl]benzamido}-N,4,5-trimethylthiophene-3-carboxamide” are currently under investigation. It is known that similar compounds, such as n-benzyl-4-chloro-5-sulfamoylanthranilic acid, a sulfonamide derivative, are employed in organic synthesis .

Mode of Action

It is believed to interact with its targets in a manner similar to other sulfamoyl benzamides. These compounds are known for their diverse applications, including drug development and molecular imaging.

Biochemical Pathways

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rats. The compound demonstrated a higher octanol-water partition coefficient than sulpiride, indicating increased lipophilicity. This property likely contributes to the compound’s enhanced penetration through biological membranes, as evidenced by its higher systemic bioavailability and brain concentrations compared to sulpiride.

Result of Action

The molecular and cellular effects of the compound’s action are currently under investigation. It is known that similar compounds have potential applications in a range of fields, from medicinal chemistry to materials science.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s lipophilicity, which contributes to its ability to cross biological membranes, could be influenced by the lipid composition of those membranes. Additionally, factors such as pH and temperature could affect the compound’s stability and efficacy.

Propriétés

IUPAC Name |

2-[[4-[benzyl(ethyl)sulfamoyl]benzoyl]amino]-N,4,5-trimethylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4S2/c1-5-27(15-18-9-7-6-8-10-18)33(30,31)20-13-11-19(12-14-20)22(28)26-24-21(23(29)25-4)16(2)17(3)32-24/h6-14H,5,15H2,1-4H3,(H,25,29)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHRKEIWYHFPOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=C(S3)C)C)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2798781.png)

![Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2798783.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2798785.png)

-1H-pyrazol-4-yl]methylidene})amine](/img/structure/B2798787.png)

![(E)-2-cyano-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]-N-phenylprop-2-enamide](/img/structure/B2798789.png)